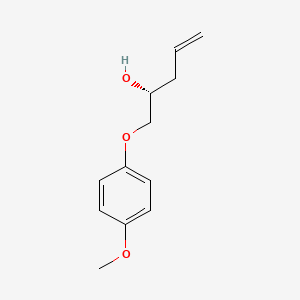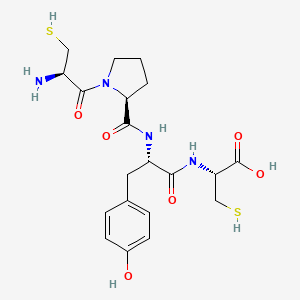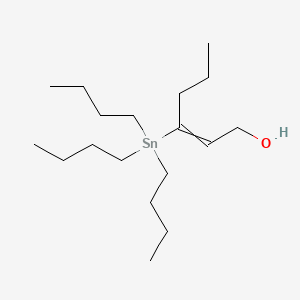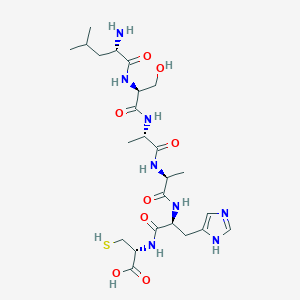![molecular formula C20H17NO5S B14235292 N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)methyl]benzamide CAS No. 213012-57-8](/img/structure/B14235292.png)
N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)methyl]benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are widely recognized for their diverse applications in pharmaceuticals, agriculture, and industrial chemistry. This particular compound is notable for its unique structure, which includes a sulfonyl group and a phenoxybenzene moiety, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)methyl]benzamide typically involves a multi-step process. One common method starts with the nitration of benzene to form nitrobenzene, followed by reduction to aniline. The aniline derivative then undergoes sulfonation to introduce the sulfonyl group. The final step involves the condensation of the sulfonylated aniline with a phenoxybenzene derivative under controlled conditions, often using a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of recyclable catalysts and eco-friendly solvents, are often employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure selective and efficient reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce aniline derivatives. Substitution reactions can introduce various functional groups onto the benzene ring, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)methyl]benzamide has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of histone deacetylases.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)methyl]benzamide involves its interaction with specific molecular targets. One known target is histone deacetylase, an enzyme involved in the regulation of gene expression. By inhibiting this enzyme, the compound can alter the acetylation status of histones, leading to changes in chromatin structure and gene expression. This mechanism is particularly relevant in the context of cancer therapy, where the regulation of gene expression is crucial .
Comparación Con Compuestos Similares
Similar Compounds
N-Hydroxy-4-(Methyl{[5-(2-Pyridinyl)-2-Thienyl]Sulfonyl}Amino)Benzamide: Shares a similar sulfonyl group and hydroxyl functionality but differs in the aromatic substituents.
2-(4-Benzoylphenoxy)-1-[2-(1-Methyl-1H-Indol-3-yl)Methyl]-1H-Benzimidazol-1-yl]Ethanone: Contains a benzimidazole moiety and is used in antimicrobial research.
Uniqueness
N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit histone deacetylases sets it apart from other benzamide derivatives, making it a valuable compound in both research and therapeutic applications .
Propiedades
Número CAS |
213012-57-8 |
|---|---|
Fórmula molecular |
C20H17NO5S |
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
N-hydroxy-2-[(4-phenoxyphenyl)sulfonylmethyl]benzamide |
InChI |
InChI=1S/C20H17NO5S/c22-20(21-23)19-9-5-4-6-15(19)14-27(24,25)18-12-10-17(11-13-18)26-16-7-2-1-3-8-16/h1-13,23H,14H2,(H,21,22) |
Clave InChI |
JDRAWZOVTMVGBI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)CC3=CC=CC=C3C(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-Oxoethyl)-6-[(2-sulfanylethyl)amino]tetradec-3-enoic acid](/img/structure/B14235223.png)


![5-[(3-Methylphenoxy)methyl]furan-2(5H)-one](/img/structure/B14235229.png)
![Methanesulfonamide, N-[(1S)-1-phenylpropyl]-](/img/structure/B14235237.png)

![N-(3-{[(Diphenylmethyl)carbamothioyl]amino}propyl)acetamide](/img/structure/B14235250.png)

![1,2-Ethanediamine, N,N-diethyl-N'-[2-(3-methylphenyl)-4-quinolinyl]-](/img/structure/B14235257.png)


![N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(4-iodophenyl)methyl]-L-histidine](/img/structure/B14235283.png)
